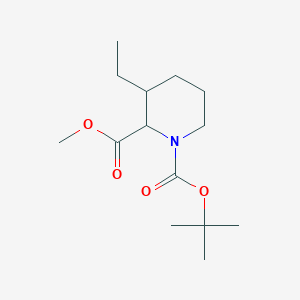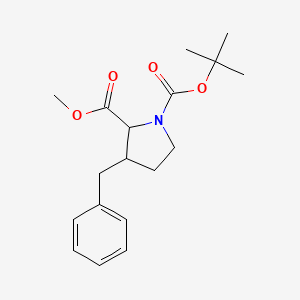
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is an organic compound that features a cyclohexylmethyl group, a phenyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process might also include purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups.
Phenylpyrrolidine derivatives: Compounds with similar phenyl and pyrrolidine structures.
Uniqueness: 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to the combination of its cyclohexylmethyl, phenyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJFCYCQEOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)
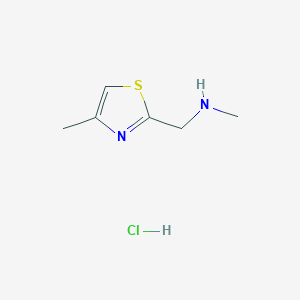

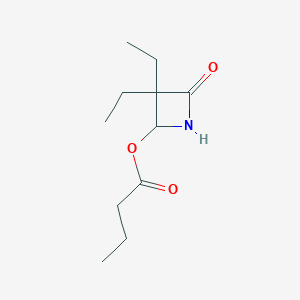
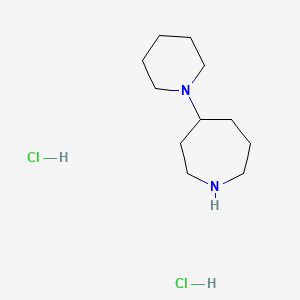
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![2-[Methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486182.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
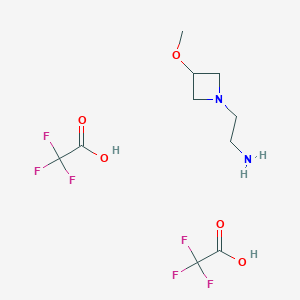
![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
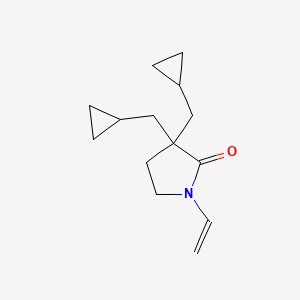
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
